molecular formula C34H31N4Na3O6Zn B1147370 Sodium ZINC chlorophyllin CAS No. 152695-46-0

Sodium ZINC chlorophyllin

Cat. No.: B1147370
CAS No.: 152695-46-0
M. Wt: 725.99
InChI Key:
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Description

Sodium zinc chlorophyllin is a semi-synthetic derivative of chlorophyll, the green pigment found in plants and algae. It is created by replacing the magnesium ion in chlorophyll with a zinc ion and converting the molecule into a water-soluble form. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in various scientific fields.

Scientific Research Applications

Sodium zinc chlorophyllin has a wide range of applications in scientific research:

Mechanism of Action

While the exact mechanism of action of Sodium Zinc Chlorophyllin is not fully understood, it is known to have potential anti-inflammatory, deodorizing, erythropoietic, and antimutagenic activities . It is also suggested that it may aid the uptake and free ionization of zinc, potentially inhibiting ribonucleic acid synthesis of SARS-CoV-2 in human epithelial lung tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium zinc chlorophyllin is typically synthesized from natural chlorophyll extracted from plant sources such as pine needles. The process involves several steps:

    Extraction: Chlorophyll is extracted using an ethanol-water solution.

    Saponification: The extracted chlorophyll undergoes saponification to remove the phytol tail, resulting in chlorophyllide.

    Purification: The chlorophyllide is purified to remove impurities.

    Substitution Reaction: The magnesium ion in chlorophyllide is replaced with a zinc ion through a substitution reaction, forming zinc chlorophyllide.

    Salification: The zinc chlorophyllide is then converted into its sodium salt form, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium zinc chlorophyllin undergoes various chemical reactions, including:

    Oxidation: It can act as an antioxidant, scavenging free radicals and preventing oxidative damage.

    Reduction: It can participate in redox reactions, donating electrons to stabilize reactive species.

    Substitution: The zinc ion can be replaced with other metal ions under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as ascorbic acid can be used.

    Substitution: Metal salts like copper sulfate can be used to replace the zinc ion.

Major Products:

Comparison with Similar Compounds

Uniqueness: Sodium zinc chlorophyllin is unique due to its specific metal ion, which imparts distinct antioxidant properties and potential health benefits. Its ability to form stable complexes with other molecules makes it particularly useful in various applications, from food additives to therapeutic agents .

Properties

IUPAC Name

trisodium;zinc;(17S,18S)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O6.3Na.Zn/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;3*+1;+2/p-5/t17-,21-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEBKULBOPIKII-ZWPRWVNUSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4[C@H]([C@@H](C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31N4Na3O6Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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